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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691 Get Quote

Disclaimer: Detailed preclinical toxicity data for AMG-208 is not extensively available in the

public domain. The following information is synthesized from publicly accessible clinical trial

data and general knowledge of preclinical toxicology workflows. The provided experimental

protocols are representative examples and may not reflect the exact studies conducted for

AMG-208.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the toxicity profile of AMG-208, with a focus on issues that researchers,

scientists, and drug development professionals might encounter during their experiments.

Frequently Asked Questions (FAQs)
Q1: What were the most significant dose-limiting toxicities (DLTs) observed for AMG-208 in

early clinical development?

A1: In the first-in-human clinical trial, several dose-limiting toxicities were observed at various

dose levels. These included grade 3 increased aspartate aminotransferase (AST) and grade 3

thrombocytopenia at the 200 mg dose.[1][2][3][4] At 300 mg, a grade 4 acute myocardial

infarction and a grade 3 prolonged QT interval were reported.[1][2][3][4] Two instances of grade

3 hypertension were noted at the 400 mg dose.[1][2][3][4]

Q2: What are the most common treatment-related adverse events associated with AMG-208 in

a clinical setting?
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A2: The most frequently reported treatment-related adverse events of any grade were fatigue

and nausea.[2] The most common grade 3 or higher treatment-related adverse event was

anemia.[1][2] Other significant grade 3 or higher events included hypertension, prolonged QT

interval, and thrombocytopenia.[1][2]

Q3: What is the primary mechanism of action of AMG-208, and how might it relate to its toxicity

profile?

A3: AMG-208 is a small-molecule inhibitor of the c-Met receptor tyrosine kinase.[2] At higher

concentrations, it also inhibits other kinases such as VEGF receptor 2 (VEGF-R2).[2] The

inhibition of these pathways, which are crucial for cell proliferation, survival, and angiogenesis,

is likely linked to both its anti-tumor activity and its observed toxicities. For instance, VEGF

pathway inhibition is commonly associated with hypertension.

Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in Animal
Models
Potential Cause: Off-target effects on cardiovascular ion channels or kinases, or exaggerated

pharmacodynamic effects related to VEGF-R2 inhibition.

Troubleshooting Steps:

In Vitro Profiling: Conduct a comprehensive in vitro kinase panel to identify off-target

activities.

hERG Assay: Perform a hERG potassium channel assay to assess the potential for QT

prolongation.

In Vivo Cardiovascular Monitoring: In rodent or non-rodent models, implement continuous

telemetry to monitor electrocardiogram (ECG), blood pressure, and heart rate following

AMG-208 administration.

Issue 2: Elevated Liver Enzymes in Preclinical Species
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Potential Cause: Direct hepatotoxicity, inhibition of drug-metabolizing enzymes, or inflammatory

responses in the liver.

Troubleshooting Steps:

In Vitro Hepatotoxicity Assays: Utilize primary hepatocytes or liver spheroids to assess direct

cytotoxicity, cholestasis, and steatosis potential.

Cytochrome P450 Inhibition/Induction: Conduct in vitro assays to determine if AMG-208
inhibits or induces major CYP450 enzymes.

Histopathological Evaluation: In repeat-dose toxicology studies, perform detailed

histopathological examination of liver tissue to identify any cellular damage, inflammation, or

other abnormalities.

Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of AMG-208 in a First-in-Human Study

Dose Level
Dose-Limiting Toxicity
(DLT)

Grade

200 mg
Increased Aspartate

Aminotransferase (AST)
3

200 mg Thrombocytopenia 3

300 mg Acute Myocardial Infarction 4

300 mg Prolonged QT Interval 3

400 mg Hypertension 3

Source:[1][2][3][4]

Experimental Protocols
Protocol 1: In Vivo Repeat-Dose Toxicity Study in
Rodents (Representative)
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Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Group Size: 10 animals/sex/group.

Dosing: AMG-208 administered orally once daily for 28 consecutive days at doses of 0

(vehicle), 10, 30, and 100 mg/kg.

Parameters Monitored:

Clinical Observations: Daily checks for signs of toxicity.

Body Weight and Food Consumption: Measured weekly.

Clinical Pathology: Blood samples collected on day 29 for hematology and clinical

chemistry analysis.

Necropsy and Histopathology: Full necropsy performed on all animals. A comprehensive

list of tissues collected for histopathological examination.

Data Analysis: Statistical analysis of quantitative data to identify dose-related effects.

Protocol 2: Cardiovascular Safety Pharmacology in a
Non-Rodent Model (Representative)

Animal Model: Male and female Beagle dogs.

Instrumentation: Animals surgically implanted with telemetry transmitters for continuous

monitoring of ECG, blood pressure, and heart rate.

Dosing: A single oral dose of AMG-208 at 0 (vehicle), 5, 15, and 50 mg/kg.

Data Collection: Continuous data recording from 24 hours pre-dose to 48 hours post-dose.

Data Analysis: Analysis of changes in cardiovascular parameters from baseline, with a focus

on QT interval correction (e.g., using Bazett's or Fridericia's correction).

Visualizations
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Caption: AMG-208 signaling pathway inhibition.
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Caption: Representative preclinical safety assessment workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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